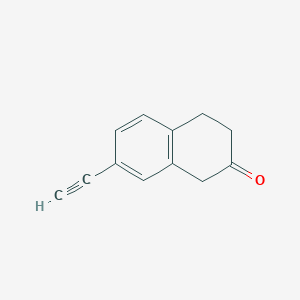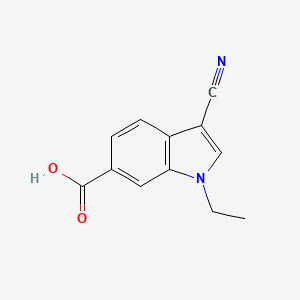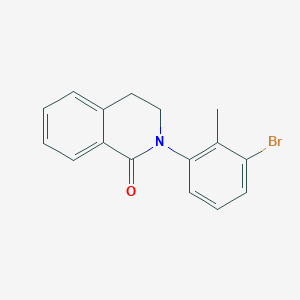![molecular formula C12H9N3O B8512572 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8512572.png)
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrrolo and pyrimidine rings, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with various reagents. For instance, the reaction with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol can yield the desired compound . The reaction conditions often include the use of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of these reactions is facilitated by the availability of starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various solvents such as DMF . The reaction conditions are typically mild, often carried out at room temperature.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-ol: This compound shares a similar core structure but lacks the phenyl group at the 6-position.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This derivative has a chlorine atom at the 4-position instead of a hydroxyl group.
Uniqueness
6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to its phenyl substitution at the 6-position, which can enhance its biological activity and specificity compared to other similar compounds . This substitution can also influence the compound’s chemical reactivity and interaction with molecular targets.
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
6-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9N3O/c16-12-9-6-10(8-4-2-1-3-5-8)15-11(9)13-7-14-12/h1-7H,(H2,13,14,15,16) |
Clé InChI |
GAMJQSLUWWEVCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(N2)N=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


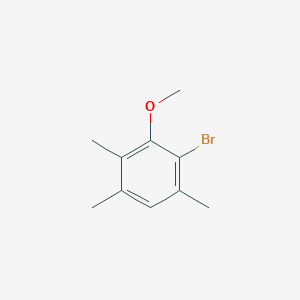
stannane](/img/structure/B8512495.png)
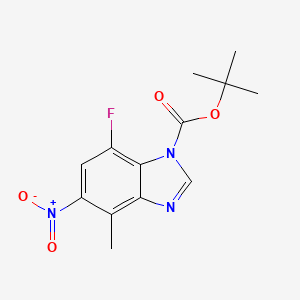
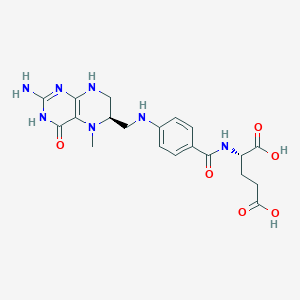
![1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)-](/img/structure/B8512507.png)

![1-[3-(m-Methylphenyl)propyl]piperazine](/img/structure/B8512520.png)

![Ethyl 2-[4-(2-aminoethyl)-phenoxy]-2-methylpropionate](/img/structure/B8512560.png)
![2,5-Bis{4-[2-(4-nitrophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B8512565.png)

